molecular formula C12H14O B12897102 Benzofuran, 3-(1,1-dimethylethyl)- CAS No. 25252-19-1

Benzofuran, 3-(1,1-dimethylethyl)-

Cat. No.: B12897102
CAS No.: 25252-19-1
M. Wt: 174.24 g/mol
InChI Key: ASVOZJQDBWUGDB-UHFFFAOYSA-N
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Description

3-(tert-Butyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The tert-butyl group attached to the third position of the benzofuran ring enhances its chemical properties and potential applications. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)benzofuran can be achieved through various methods. One common approach involves the alkylation of benzofuran with tert-butyl chloride in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum oxide (Al2O3). The reaction typically occurs in the vapor phase at temperatures ranging from 190°C to 260°C .

Another method involves the use of a nickel-based catalyst for the intramolecular Heck reaction, which assembles 2-substituted-3-functionalized benzofurans . This method provides a high yield and is efficient for synthesizing complex benzofuran derivatives.

Industrial Production Methods

Industrial production of 3-(tert-Butyl)benzofuran often utilizes catalytic processes to ensure high efficiency and yield. The use of continuous flow systems and optimized reaction conditions allows for large-scale production. The choice of catalyst and reaction conditions can significantly impact the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuranones.

    Reduction: Reduction reactions can convert benzofuran derivatives into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(tert-Butyl)benzofuran can yield benzofuranones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives.

Scientific Research Applications

3-(tert-Butyl)benzofuran has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biological processes. For example, benzofuran derivatives are known to inhibit enzymes like carbonic anhydrase and tyrosinase, which play crucial roles in physiological functions .

Comparison with Similar Compounds

3-(tert-Butyl)benzofuran can be compared with other benzofuran derivatives, such as:

    2-tert-Butylbenzofuran: Similar in structure but with the tert-butyl group at the second position.

    3-Phenylbenzofuran: Contains a phenyl group instead of a tert-butyl group at the third position.

    Benzofuran: The parent compound without any substituents.

The uniqueness of 3-(tert-Butyl)benzofuran lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance and electronic effects that can enhance the compound’s stability and interaction with biological targets .

Properties

CAS No.

25252-19-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-tert-butyl-1-benzofuran

InChI

InChI=1S/C12H14O/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-8H,1-3H3

InChI Key

ASVOZJQDBWUGDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC2=CC=CC=C21

Origin of Product

United States

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